REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.N12CCCN=[C:15]1[CH2:14][CH2:13][CH2:12]CC2.[C:20](#N)C>O.O.[Cu](Cl)Cl>[CH3:12][C:13]([O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)([CH3:20])[C:14]#[CH:15] |f:3.4.5|
|
Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
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N12CCCCCC2=NCCC1
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Name
|
compound
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper(II) chloride dihydrate
|
Quantity
|
5.1 mg
|
Type
|
catalyst
|
Smiles
|
O.O.[Cu](Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for five hours
|
Duration
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5 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 200 mL of toluene and 40 mL of 1M aq HCl solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with two-40 mL portions of 1M aq HCl solution, two-40 mL portions of 1M aq NaOH solution, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
then dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow liquid
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Type
|
DISTILLATION
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Details
|
The crude material was purified by bulb-to-bulb distillation (100° C., 0.1 mm)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)(C)OC1=CC=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.7 mmol | |
AMOUNT: MASS | 5.65 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |